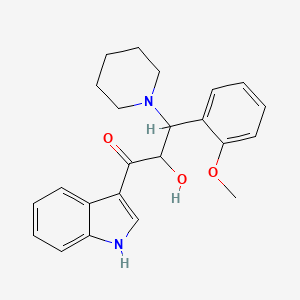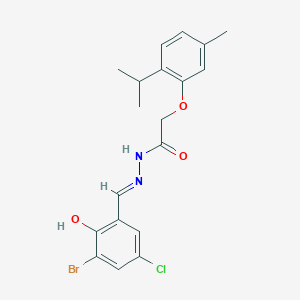![molecular formula C19H33N3O B6063483 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one, also known as JNJ-7925476, is a novel compound that has been developed for potential use as a therapeutic agent in the treatment of various medical conditions.
作用机制
7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one exerts its pharmacological effects by selectively binding to the dopamine D4 receptor and modulating its activity. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system of the brain. The modulation of dopamine D4 receptor activity by 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one leads to the regulation of various downstream signaling pathways and ultimately affects the physiological functions of the brain.
Biochemical and Physiological Effects:
7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have several biochemical and physiological effects. In preclinical studies, 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been found to improve cognitive function, reduce impulsivity, and enhance attention in animal models of ADHD. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of substance use disorders.
实验室实验的优点和局限性
One of the main advantages of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is its high selectivity for the dopamine D4 receptor, which reduces the risk of off-target effects and improves the safety profile of the compound. In addition, 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, one of the limitations of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is its poor solubility in water, which can affect its formulation and delivery. Furthermore, the exact mechanism of action of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, which requires further research.
未来方向
There are several future directions for the research and development of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one. One of the main areas of focus is the clinical evaluation of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one in patients with psychiatric and neurological disorders. Clinical trials are needed to determine the safety and efficacy of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one in humans and to identify the optimal dosing regimen for different medical conditions. In addition, further research is needed to elucidate the precise mechanism of action of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one and to identify potential biomarkers for patient selection and treatment response. Finally, the development of new formulations and delivery methods for 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one may improve its solubility and bioavailability and enhance its therapeutic potential.
Conclusion:
7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has shown promising results in preclinical studies for its potential use in the treatment of various psychiatric and neurological disorders. Its high selectivity for the dopamine D4 receptor, favorable pharmacokinetic profile, and low potential for abuse and addiction make it a promising candidate for further research and clinical evaluation. However, further research is needed to fully understand the mechanism of action of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one and to identify its optimal therapeutic applications.
合成方法
7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is synthesized through a multi-step process, which involves the reaction of different chemical reagents. The detailed synthesis method is complex and beyond the scope of this paper. However, it is worth mentioning that the synthesis of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one involves the use of advanced organic chemistry techniques and requires a high level of expertise.
科学研究应用
7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the dopamine D4 receptor, which is involved in the regulation of several physiological functions, including cognitive function, emotion, and behavior. 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been investigated for its potential use in the treatment of various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and attention-deficit/hyperactivity disorder (ADHD).
属性
IUPAC Name |
7-(cyclobutylmethyl)-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-20-11-6-17(7-12-20)22-13-9-19(15-22)8-3-10-21(18(19)23)14-16-4-2-5-16/h16-17H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVBDCCKYFIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC3(C2)CCCN(C3=O)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)


![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-4-pentenamide](/img/structure/B6063495.png)
![1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6063500.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063521.png)